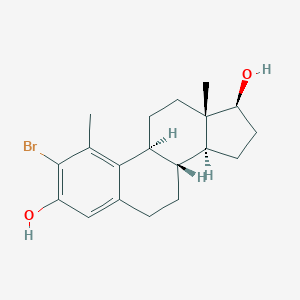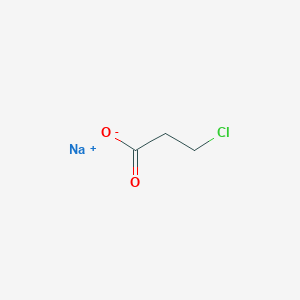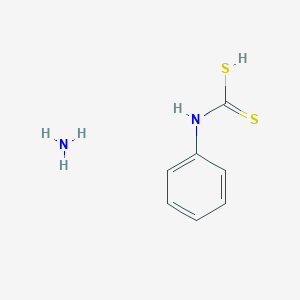
Ammonium phenyldithiocarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium phenyldithiocarbamate (APDC) is a chemical compound that is widely used in scientific research due to its unique properties. It is a white crystalline solid that is soluble in water and has a pungent odor. APDC has been extensively studied for its potential applications in various fields, including analytical chemistry, environmental science, and biochemistry.
作用机制
Ammonium phenyldithiocarbamate forms stable complexes with metal ions by coordinating with the lone pair of electrons on the nitrogen atom and the sulfur atom. The formation of these complexes can be detected through various analytical techniques, including UV-Vis spectroscopy, atomic absorption spectroscopy, and inductively coupled plasma mass spectrometry.
Biochemical and Physiological Effects
Ammonium phenyldithiocarbamate has been shown to have antioxidant properties, which may be beneficial for the treatment of various diseases. It has also been studied for its potential to inhibit the growth of cancer cells and to enhance the immune system. However, further research is needed to fully understand the biochemical and physiological effects of Ammonium phenyldithiocarbamate.
实验室实验的优点和局限性
One of the main advantages of using Ammonium phenyldithiocarbamate in lab experiments is its ability to form stable complexes with metal ions, which allows for accurate quantification of metal concentrations. Ammonium phenyldithiocarbamate is also relatively inexpensive and easy to synthesize. However, one limitation of using Ammonium phenyldithiocarbamate is its potential toxicity, which may affect the accuracy of the results. Additionally, Ammonium phenyldithiocarbamate may not be suitable for the analysis of certain metals due to its selectivity.
未来方向
There are several future directions for the study of Ammonium phenyldithiocarbamate. One area of research is the development of new methods for the synthesis of Ammonium phenyldithiocarbamate and its derivatives. Another area of research is the investigation of the potential applications of Ammonium phenyldithiocarbamate in the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of Ammonium phenyldithiocarbamate and its potential toxicity. Overall, Ammonium phenyldithiocarbamate has a promising future in scientific research and has the potential to contribute to various fields, including medicine, environmental science, and analytical chemistry.
Conclusion
In conclusion, Ammonium phenyldithiocarbamate is a unique compound that has been extensively studied for its potential applications in various fields. Its ability to form stable complexes with metal ions makes it a popular choice for the analysis of metal concentrations in various samples. While further research is needed to fully understand the biochemical and physiological effects of Ammonium phenyldithiocarbamate, its potential applications in the treatment of various diseases and its promising future in scientific research make it an exciting area of study.
合成方法
Ammonium phenyldithiocarbamate can be synthesized through the reaction between ammonium hydroxide and carbon disulfide in the presence of phenylhydrazine. The reaction produces a yellow precipitate, which is then filtered and washed with water to obtain Ammonium phenyldithiocarbamate. The synthesis of Ammonium phenyldithiocarbamate is relatively simple and cost-effective, making it a popular choice for scientific research.
科学研究应用
Ammonium phenyldithiocarbamate has been widely used in scientific research due to its ability to form stable complexes with metal ions. It is commonly used as a chelating agent to separate and quantify metal ions in various samples, including soil, water, and biological tissues. Ammonium phenyldithiocarbamate has also been used to determine the concentration of metals in food and beverages, as well as in the analysis of environmental pollutants.
属性
CAS 编号 |
1074-52-8 |
|---|---|
产品名称 |
Ammonium phenyldithiocarbamate |
分子式 |
C7H10N2S2 |
分子量 |
186.3 g/mol |
IUPAC 名称 |
azanium;N-phenylcarbamodithioate |
InChI |
InChI=1S/C7H7NS2.H3N/c9-7(10)8-6-4-2-1-3-5-6;/h1-5H,(H2,8,9,10);1H3 |
InChI 键 |
JSNKIZGODRFYMM-UHFFFAOYSA-N |
手性 SMILES |
C1=CC=C(C=C1)N=C(S)[S-].[NH4+] |
SMILES |
C1=CC=C(C=C1)NC(=S)[S-].[NH4+] |
规范 SMILES |
C1=CC=C(C=C1)NC(=S)[S-].[NH4+] |
其他 CAS 编号 |
1074-52-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






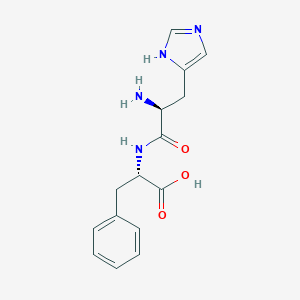
![2,8-Diazaspiro[5.5]undecane](/img/structure/B92350.png)

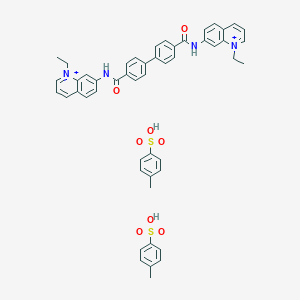

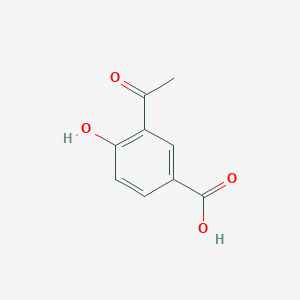
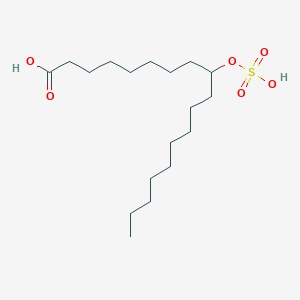
![12-Hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylic acid](/img/structure/B92360.png)

